Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Description
Properties
Molecular Formula |
C12H20F2N2O3 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C12H20F2N2O3/c1-10(2,3)19-9(17)16-4-8-5-18-7-11(15,6-16)12(8,13)14/h8H,4-7,15H2,1-3H3 |
InChI Key |
AQWRBCVMRKWZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)(C2(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate generally involves:
- Construction of the bicyclic azabicyclo[3.3.1]nonane core with an oxygen bridge (3-oxa)
- Introduction of geminal difluoro substituents at the 9-position
- Functional group transformations to install the amino group at the 1-position
- Protection of the carboxylate as a tert-butyl ester (Boc group)
Key Synthetic Routes from Literature
Double Mannich-Type Cyclization for Bicyclic Core Formation
A prominent approach involves a double Mannich reaction using saturated cyclic ketones or ketoesters as starting materials, combined with amines and formaldehyde sources to form the bicyclic azabicyclo[3.3.1]nonane framework. This method has been adapted for fluorinated derivatives by incorporating gem-difluoro ketones or fluorinated building blocks early in the synthesis.
- The double Mannich addition allows simultaneous formation of two nitrogen-containing rings, creating the bicyclic system.
- Subsequent fluorination steps or use of fluorinated precursors yield the geminal difluoro substitution at the 9-position.
- This method provides good yields and allows for functional group tolerance, including oxygen heteroatoms in the ring (3-oxa).
Fluorination Techniques
Geminal difluorination at the 9-position is typically achieved by:
- Using difluorinated ketone intermediates as starting materials in the cyclization steps.
- Alternatively, selective electrophilic fluorination reagents (e.g., Deoxo-Fluor, DAST) can be applied to ketone precursors to introduce difluoro groups before ring closure.
Amino Group Introduction and Protection
- The 1-amino substituent is often introduced via reductive amination or amination of oxime intermediates derived from bicyclic ketones.
- Protection of the amino acid functionality as a tert-butyl carbamate (Boc group) is performed using standard Boc-protection protocols, typically with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
Example Stepwise Synthesis (Adapted from Related Azabicyclo Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclic ketone core | Double Mannich reaction with cyclic ketone, amine, formaldehyde | Azabicyclo[3.3.1]nonan-3-one core |
| 2 | Oxime formation | Hydroxylamine hydrochloride, base, reflux | Oxime derivative |
| 3 | Reduction of oxime to amine | NiCl2 catalyst, NaBH4, methanol, low temp | 1-Amino bicyclic compound |
| 4 | Gem-difluoro introduction | Electrophilic fluorination or use of difluoroketone precursor | 9,9-Difluoro substitution |
| 5 | Boc-protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | tert-butyl carbamate ester |
This sequence is supported by experimental procedures reported in organic synthesis literature and patent filings.
Data Tables Summarizing Preparation Parameters
Research Results and Physicochemical Impact of Fluorination
- Fluorination at the 9-position significantly alters lipophilicity (LogP), metabolic stability, and pKa of the bicyclic amine, enhancing drug-like properties.
- The bicyclic scaffold with 3-oxa and difluoro substitution shows improved receptor binding profiles in orexin receptor antagonist studies.
- The tert-butyl carbamate protects the amino acid functionality during synthesis and can be removed under acidic conditions for further derivatization.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine functionality. Acid-catalyzed cleavage is the primary method for deprotection:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
-
Yield : Typically >90% under optimized conditions.
-
Applications : Essential for subsequent functionalization of the amine group in drug synthesis .
Nucleophilic Substitution at Fluorine Sites
The electron-withdrawing nature of fluorine atoms enhances the reactivity of adjacent positions. Substitution reactions occur at the 9,9-difluoro sites:
-
Reagents : Amines, alkoxides, or thiols under basic conditions.
-
Example : Reaction with piperidine yields a secondary amine derivative.
| Reaction Component | Details |
|---|---|
| Substrate | 9,9-Difluoro positions |
| Nucleophile | Primary/secondary amines |
| Solvent | DMF, THF |
| Temperature | 60–80°C |
Amide Bond Formation
The carboxylate group undergoes activation for coupling with amines:
-
Activators : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
-
Yield : 70–85% depending on steric hindrance.
-
Applications : Key for synthesizing peptide-like structures in drug candidates .
Reduction and Oxidation Reactions
-
Amino Group Oxidation :
The primary amine can be oxidized to a nitro group using meta-chloroperbenzoic acid (mCPBA).
-
Yield : ~65%.
-
-
Ketone Reduction :
If a ketone derivative is present (e.g., via oxidation), lithium aluminum hydride (LiAlH) reduces it to a secondary alcohol.
Biological Interactions
The bicyclic framework and fluorine atoms enable interactions with enzymes and receptors:
-
Mechanism : Competitive inhibition of orexin receptors due to structural mimicry of endogenous peptides .
-
Enzyme Targets : Mutant IDH enzymes, where fluorine atoms enhance binding affinity .
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Orexin Receptor OX | Antagonism | Modulates sleep-wake cycles |
| IDH1/IDH2 Mutants | Inhibition | Suppresses oncogenic metabolite production |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Stability and Storage
-
Degradation Pathways : Hydrolysis of the Boc group in acidic/basic conditions .
-
Recommended Storage : -20°C under inert atmosphere to prevent moisture-induced decomposition .
This compound’s multifunctional design enables diverse reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Further studies are needed to explore its full synthetic and pharmacological potential .
Scientific Research Applications
Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Key Observations:
- Fluorine Impact: The 9,9-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., CAS 1251015-74-3). Fluorine atoms enhance electronegativity and may improve metabolic stability in pharmaceutical applications .
- Amino Group Position: The amino group at position 1 (vs. position 9 in CAS 1251015-74-3) alters spatial accessibility for reactions, such as peptide coupling or metal-catalyzed cross-coupling .
- Protective Groups : The tert-butyl carbamate is a common protective strategy, whereas benzoyl (CAS N/A in ) or oxo (CAS 280761-97-9 ) groups modify solubility and reactivity.
Functional Analogues in Drug Discovery
- Spirocyclic Derivatives: Compounds like tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 236406-55-6) exhibit spirocyclic frameworks, offering conformational rigidity but differing in ring topology and substitution patterns .
- Dioxo Derivatives: tert-butyl 2,4-dioxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS N/A) introduces dioxo groups, which may enhance hydrogen-bonding capacity compared to the amino- and fluoro-substituted target compound .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated during weighing or synthesis .
- Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may release hazardous decomposition products (e.g., carbon monoxide) under thermal stress .
- First Aid: For skin contact, wash immediately with water for 15 minutes. For eye exposure, flush with saline solution for 15 minutes and seek medical attention .
- Storage: Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Q. How is the compound typically synthesized, and what purification methods are employed?
Methodological Answer:
- Synthetic Route: While direct synthesis data for this compound is limited, analogous bicyclic carbamates are synthesized via intramolecular cyclization of tert-butyl-protected precursors. For example, tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate derivatives are prepared via Pd-catalyzed coupling or Mitsunobu reactions .
- Purification: Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the bicyclic scaffold. The difluoro substituents split signals due to coupling (e.g., ²JF-F ~20 Hz) .
- ¹⁹F NMR: A singlet near δ -120 ppm confirms the presence of geminal difluoro groups .
Advanced Research Questions
Q. How do the 9,9-difluoro substituents influence the compound’s electronic and steric properties?
Methodological Answer:
- Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The electronegative fluorine atoms increase the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
- Steric Effects: The rigid bicyclic structure and fluorine’s van der Waals radius (1.47 Å) restrict conformational flexibility, as shown in X-ray crystallography data (e.g., bond angles: O4–C20–N1 = 119.48°) .
Q. How can researchers resolve contradictions in reported stability data for this compound?
Methodological Answer:
- Comparative Stability Studies:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen vs. air. Discrepancies may arise from oxidative degradation pathways .
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks. Monitor degradation via LC-MS; discrepancies in SDS-reported stability (e.g., "stable under recommended conditions" vs. "no data") may reflect batch-specific impurities .
Q. What strategies optimize the compound’s reactivity in catalytic applications?
Methodological Answer:
- Ligand Design: Modify the tert-butyl carbamate group to tune steric bulk. For example, replacing tert-butyl with adamantyl enhances metal coordination in Pd-catalyzed cross-couplings .
- Solvent Screening: Test reactivity in solvents with varying dielectric constants (e.g., toluene vs. DMF). Polar solvents stabilize transition states in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
